molecular formula C4H8F2O2 B13526245 (2R)-1-(difluoromethoxy)propan-2-ol

(2R)-1-(difluoromethoxy)propan-2-ol

Cat. No.: B13526245
M. Wt: 126.10 g/mol
InChI Key: VGZMAUOFVPVYCA-GSVOUGTGSA-N
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Description

(2R)-1-(difluoromethoxy)propan-2-ol is an organic compound that belongs to the class of alcohols It contains a difluoromethoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(difluoromethoxy)propan-2-ol typically involves the introduction of a difluoromethoxy group to a propanol derivative. Common synthetic routes may include:

    Nucleophilic Substitution: Starting from a halogenated propanol, a nucleophilic substitution reaction can introduce the difluoromethoxy group.

    Reduction: A difluoromethoxy ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods would likely involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(difluoromethoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be further reduced to a difluoromethoxy propane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Difluoromethoxy ketone or aldehyde.

    Reduction: Difluoromethoxy propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or reagent in biochemical studies.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2R)-1-(difluoromethoxy)propan-2-ol would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, affecting their activity. The difluoromethoxy group could influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (2R)-1-(trifluoromethoxy)propan-2-ol: Contains a trifluoromethoxy group, which may have different chemical properties.

Uniqueness

(2R)-1-(difluoromethoxy)propan-2-ol is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric effects compared to other alkoxy groups. This can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C4H8F2O2

Molecular Weight

126.10 g/mol

IUPAC Name

(2R)-1-(difluoromethoxy)propan-2-ol

InChI

InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1

InChI Key

VGZMAUOFVPVYCA-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](COC(F)F)O

Canonical SMILES

CC(COC(F)F)O

Origin of Product

United States

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